molecular formula C8H11F3N2O B1485026 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol CAS No. 2016027-32-8

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol

Cat. No.: B1485026
CAS No.: 2016027-32-8
M. Wt: 208.18 g/mol
InChI Key: UHXZQGAMZZZQTK-UHFFFAOYSA-N
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Description

3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is a synthetic organic compound with a structure that includes a pyrazole ring substituted by a trifluoroethyl group and a propanol chain

Properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)6-13-5-7(4-12-13)2-1-3-14/h4-5,14H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXZQGAMZZZQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol typically involves the reaction between 1-(2,2,2-trifluoroethyl)-1H-pyrazole and a suitable alkylating agent, such as 3-chloropropan-1-ol, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in a solvent like dimethylformamide, followed by purification using chromatography techniques.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors that ensure precise control of reaction parameters such as temperature, pressure, and residence time. This method not only improves yield but also enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: Conversion of the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide.

  • Reduction: Hydrogenation of the pyrazole ring, using catalysts like palladium on carbon.

  • Substitution: Halogenation of the propanol chain with reagents like thionyl chloride, leading to the formation of chloro derivatives.

Common Reagents and Conditions:

  • Oxidizing agents (chromium trioxide, potassium permanganate)

  • Reducing agents (hydrogen gas, palladium on carbon)

  • Halogenating agents (thionyl chloride, phosphorus tribromide)

Major Products Formed:

  • Oxidation leads to 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanal

  • Reduction yields partially or fully hydrogenated pyrazole derivatives

  • Halogenation produces 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl halides

Scientific Research Applications

3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol has numerous applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential as a ligand in biochemical assays.

  • Medicine: Explored for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent.

  • Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The exact mechanism of action of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is not fully understood, but it is believed to involve the modulation of specific molecular pathways. The trifluoroethyl group enhances lipophilicity, facilitating the compound's interaction with cell membranes and target proteins. The pyrazole ring may act as a binding site for various enzymes, influencing their activity and thereby eliciting a biological response.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol stands out due to its trifluoroethyl group, which imparts unique chemical and biological properties. For example:

  • 3-[1-(Methyl)-1H-pyrazol-4-yl]propan-1-ol: lacks the trifluoroethyl group's enhanced lipophilicity, resulting in different pharmacokinetics.

  • 3-[1-(2-Chloroethyl)-1H-pyrazol-4-yl]propan-1-ol: shows varied reactivity due to the chlorine atom's different electron-withdrawing effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol
Reactant of Route 2
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3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol

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